molecular formula C22H27N5O3 B2979496 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899987-46-3

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2979496
CAS RN: 899987-46-3
M. Wt: 409.49
InChI Key: VZHJXAOTWRAMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Molecular Studies

Research on arylpiperazinylalkyl purine diones and triones has evaluated their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than corresponding triones. Some compounds were identified as potent ligands for 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptors with additional affinity for dopamine D2 receptors. Docking studies suggested the importance of substituents at the 7-position for receptor affinity and selectivity, highlighting potential applications in developing therapeutic agents for psychiatric disorders (Zagórska et al., 2015).

Antimycobacterial and Cytotoxic Activities

Novel purine alkaloids isolated from marine organisms have shown weak cytotoxicity toward human cancer cell lines, illustrating the potential for purine derivatives in anticancer research (Qi et al., 2008). Similarly, substituted pyridines and purines containing thiazolidinedione have been evaluated for their hypoglycemic and hypolipidemic activity, signifying the versatility of purine derivatives in metabolic disease research (Kim et al., 2004).

Mechanism of Action

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-6-30-17-10-8-7-9-16(17)27-15(4)13-26-18-19(23-21(26)27)24(5)22(29)25(20(18)28)12-11-14(2)3/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJXAOTWRAMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

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